![molecular formula C12H12N4O2S B14154730 4-[(e)-Phenyldiazenyl]benzenesulfonohydrazide CAS No. 3420-00-6](/img/structure/B14154730.png)
4-[(e)-Phenyldiazenyl]benzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(e)-Phenyldiazenyl]benzenesulfonohydrazide is a chemical compound known for its unique structure and properties It belongs to the class of sulfonohydrazides, which are characterized by the presence of a sulfonyl group attached to a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(e)-Phenyldiazenyl]benzenesulfonohydrazide typically involves the condensation of benzenesulfonylhydrazine with an appropriate diazonium salt. The reaction is carried out under controlled conditions to ensure the formation of the desired product. For instance, the condensation of benzenesulfonylhydrazine with benzo[d][1,3]dioxole carbaldehyde can be performed in the presence of a suitable solvent such as acetone, ethyl acetate, or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, often employing microwave-assisted synthesis to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[(e)-Phenyldiazenyl]benzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: The sulfonyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions include sulfonyl derivatives, amines, and substituted sulfonohydrazides. These products have diverse applications in different fields .
Scientific Research Applications
4-[(e)-Phenyldiazenyl]benzenesulfonohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-[(e)-Phenyldiazenyl]benzenesulfonohydrazide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria and fungi. The compound’s anticancer activity is linked to its ability to induce apoptosis in cancer cells by interacting with cellular pathways involved in cell death .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl benzenesulfonohydrazide
- 4-Methoxy benzenesulfonohydrazide
- 4-(Phenyldiazenyl)phenyl benzene sulfonate
Uniqueness
4-[(e)-Phenyldiazenyl]benzenesulfonohydrazide is unique due to its specific structural features, such as the presence of both an azo group and a sulfonohydrazide moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
3420-00-6 |
|---|---|
Molecular Formula |
C12H12N4O2S |
Molecular Weight |
276.32 g/mol |
IUPAC Name |
4-phenyldiazenylbenzenesulfonohydrazide |
InChI |
InChI=1S/C12H12N4O2S/c13-16-19(17,18)12-8-6-11(7-9-12)15-14-10-4-2-1-3-5-10/h1-9,16H,13H2 |
InChI Key |
RNJKCWOGTITGAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


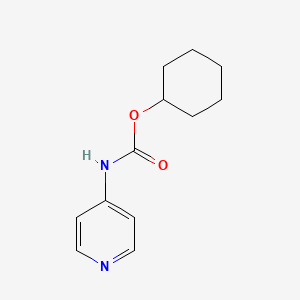

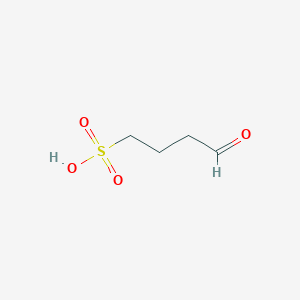

![Ethyl 2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxoquinazolin-3-yl]oxyacetate](/img/structure/B14154663.png)
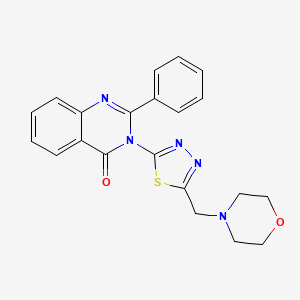
![7-(3-Chlorophenyl)-3-[(4-fluorophenyl)methylsulfanyl]-13-methyl-16-thia-2,4,5,7,13-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B14154673.png)
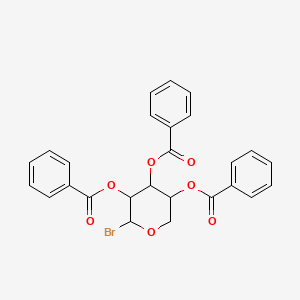
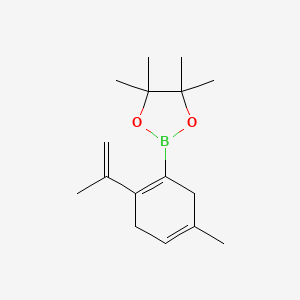
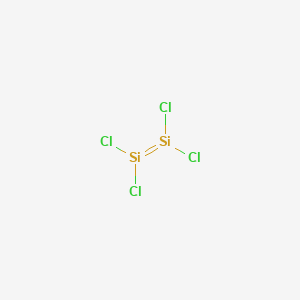
![N-[(3,4-dimethoxyphenyl)methyl]-N-[3-(furan-2-yl)-4-methylpentyl]acetamide](/img/structure/B14154707.png)
![N-phenyl-9-thiabicyclo[3.3.1]non-2-en-6-amine](/img/structure/B14154715.png)
![ethyl 1-[2-(5-methyl-1H-indol-3-yl)-2-oxoethyl]piperidine-3-carboxylate](/img/structure/B14154728.png)
![5H-Pyrrolo[3,4-b]pyridin-5,7(6H)-dione, 6-(2-thiazolyl)-](/img/structure/B14154738.png)
